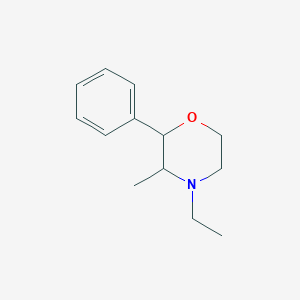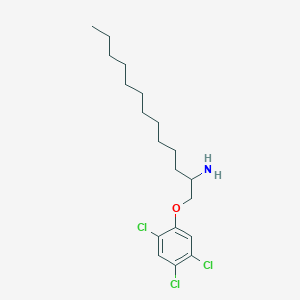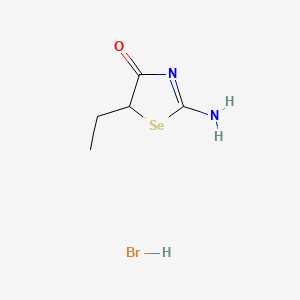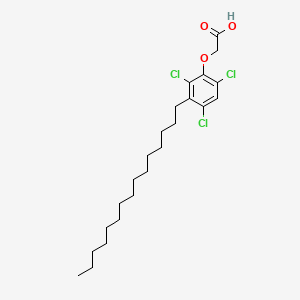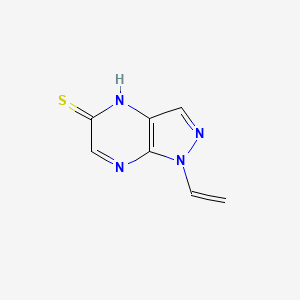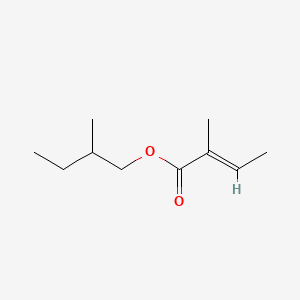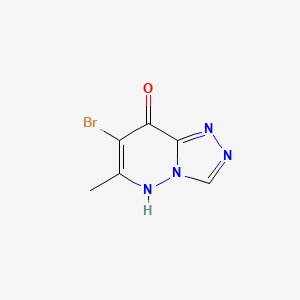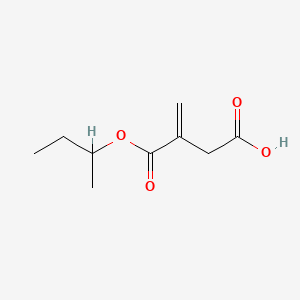
sec-Butyl itaconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl itaconate: is an ester derivative of itaconic acid, a naturally occurring dicarboxylic acid. It is a colorless liquid with a characteristic odor and is used in various industrial applications due to its reactivity and versatility. The compound is gaining attention for its potential as a bio-based monomer in the production of sustainable polymers and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyl itaconate can be synthesized through the esterification of itaconic acid with sec-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Itaconic acid+sec-Butanol→sec-Butyl itaconate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The esterification reaction is conducted in large reactors with efficient mixing and temperature control. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: sec-Butyl itaconate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which is used in coatings, adhesives, and other applications.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield itaconic acid and sec-butanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different itaconate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed:
Polymerization: Poly(this compound)
Hydrolysis: Itaconic acid and sec-butanol
Transesterification: Various itaconate esters depending on the alcohol used
Scientific Research Applications
sec-Butyl itaconate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of bio-based polymers and copolymers. It is also used in the development of pressure-sensitive adhesives and coatings.
Biology: Investigated for its potential as a biodegradable material in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in the development of antibacterial coatings and materials.
Industry: Utilized in the production of environmentally friendly elastomers, which are used in the automotive and construction industries.
Mechanism of Action
The mechanism by which sec-Butyl itaconate exerts its effects is primarily through its reactivity as an ester. In polymerization reactions, the double bonds in the itaconate moiety participate in radical or ionic polymerization processes, leading to the formation of long polymer chains. In hydrolysis and transesterification reactions, the ester bond is cleaved, resulting in the formation of itaconic acid and other products.
Comparison with Similar Compounds
Dibutyl itaconate: Another ester of itaconic acid, used in similar applications but with different physical properties.
Dimethyl itaconate: A more volatile ester, often used in the synthesis of specialty polymers.
Diethyl itaconate: Similar to dimethyl itaconate but with slightly different reactivity and applications.
Uniqueness of sec-Butyl itaconate: this compound is unique due to its balance of reactivity and stability. It offers a good compromise between the volatility of lower esters and the higher viscosity of longer-chain esters. This makes it particularly suitable for applications requiring a stable yet reactive monomer, such as in the production of bio-based polymers and environmentally friendly materials.
Properties
CAS No. |
56525-13-4 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-butan-2-yloxycarbonylbut-3-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-4-7(3)13-9(12)6(2)5-8(10)11/h7H,2,4-5H2,1,3H3,(H,10,11) |
InChI Key |
SKQYQZAJMXQLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(=C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


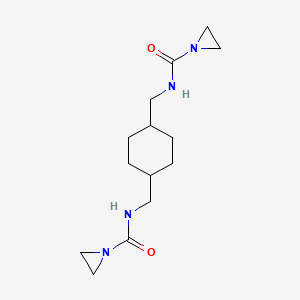
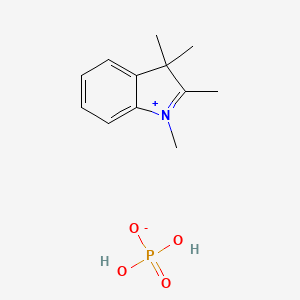

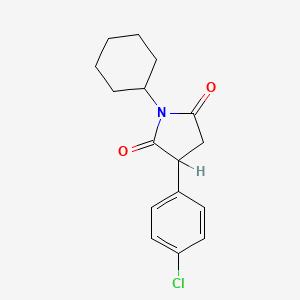
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)

